molecular formula C16H16ClNO4S B2655001 Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate CAS No. 2034257-28-6

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Cat. No.: B2655001
CAS No.: 2034257-28-6
M. Wt: 353.82
InChI Key: JZAKAVPZLKHANP-UHFFFAOYSA-N
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Description

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a synthetic organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a thiophene ring substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to obtain 5-chlorothiophene.

    Alkylation: The chlorinated thiophene undergoes alkylation with a suitable alkylating agent to introduce the methoxyethyl group.

    Carbamoylation: The resulting intermediate is then reacted with an isocyanate to form the carbamoyl group.

    Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chlorothiophen-2-yl)(methyl)carbamoyl]acetate
  • Methyl 4-[(2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}acetyl)oxy]benzoate

Uniqueness

Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group and the benzoate ester differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-21-12(13-7-8-14(17)23-13)9-18-15(19)10-3-5-11(6-4-10)16(20)22-2/h3-8,12H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAKAVPZLKHANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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